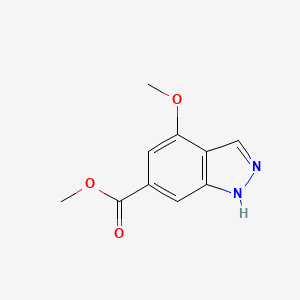
4-メトキシ-1H-インダゾール-6-カルボン酸メチル
概要
説明
“Methyl 4-methoxy-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 885521-13-1 . It has a molecular weight of 206.2 and its linear formula is C10H10N2O3 .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes “Methyl 4-methoxy-1H-indazole-6-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-1H-indazole-6-carboxylate” can be represented by the linear formula C10H10N2O3 .Physical and Chemical Properties Analysis
“Methyl 4-methoxy-1H-indazole-6-carboxylate” is soluble in water . It has a molecular weight of 206.2 and its linear formula is C10H10N2O3 .科学的研究の応用
有機合成
“1H-インダゾール-6-カルボン酸メチル”は有機合成で使用されます . より複雑な有機化合物の合成におけるビルディングブロックとして使用できます。
医療用途
インダゾール含有複素環式化合物は、さまざまな医療用途を持っています。 降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤として使用されます .
阻害剤
インダゾールは、呼吸器疾患の治療のために、ホスホイノシチド3-キナーゼδの選択的阻害剤としても使用できます .
合成アプローチ
1H-および2H-インダゾールの合成は、最近の研究の焦点となっています。 戦略には、遷移金属触媒反応、還元的環化反応、およびC–NおよびN–N結合の連続的な形成による2H-インダゾールの合成が含まれます .
HIVプロテアーゼ阻害剤
インダゾールフラグメントを含む化合物が研究され、HIVプロテアーゼ阻害剤の製造に適用されています .
セロトニン受容体アンタゴニスト
インダゾール系化合物は、セロトニン受容体アンタゴニストの開発に使用されてきました .
アルドース還元酵素阻害剤
インダゾール誘導体は、アルドース還元酵素阻害剤として使用されてきました .
アセチルコリンエステラーゼ阻害剤
Safety and Hazards
作用機序
Mode of Action
Indazole derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Indazole derivatives have been reported to exhibit antiproliferative activity, suggesting that they may affect cell growth and division .
Result of Action
Indazole derivatives have been found to inhibit cell growth in various neoplastic cell lines .
生化学分析
Biochemical Properties
Methyl 4-methoxy-1H-indazole-6-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of Methyl 4-methoxy-1H-indazole-6-carboxylate on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, Methyl 4-methoxy-1H-indazole-6-carboxylate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-methoxy-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Methyl 4-methoxy-1H-indazole-6-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
Methyl 4-methoxy-1H-indazole-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy production and biosynthetic processes . The compound’s role in metabolic pathways is essential for understanding its broader biological effects.
Transport and Distribution
The transport and distribution of Methyl 4-methoxy-1H-indazole-6-carboxylate within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
Methyl 4-methoxy-1H-indazole-6-carboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 4-methoxy-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTOCSIETVUARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=NN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646249 | |
| Record name | Methyl 4-methoxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-13-1 | |
| Record name | Methyl 4-methoxy-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


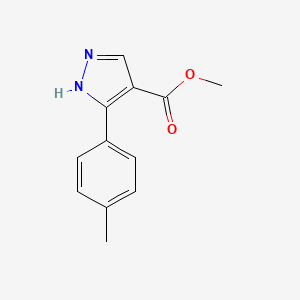
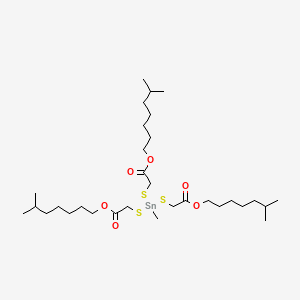
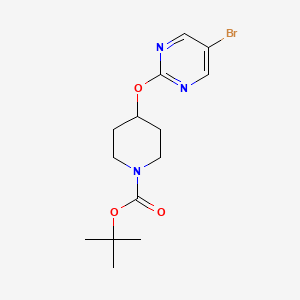
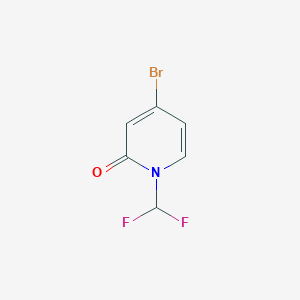
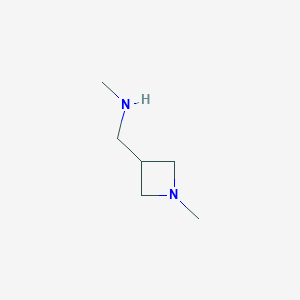

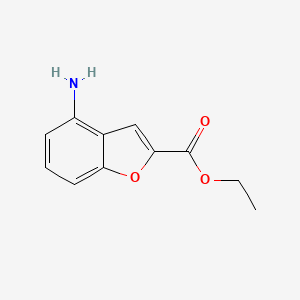
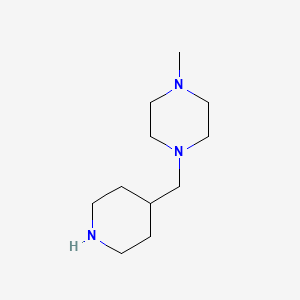

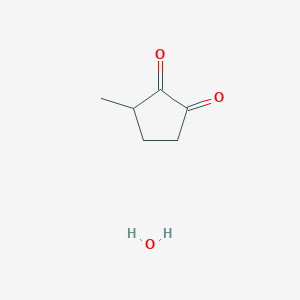
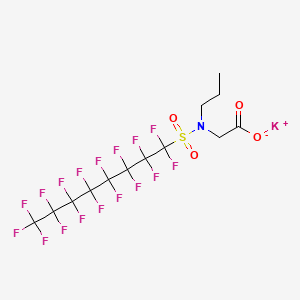
![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)


